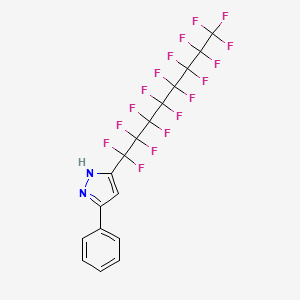
3-Perfluorooctyl-5-phenylpyrazole
Übersicht
Beschreibung
“3-Perfluorooctyl-5-phenylpyrazole” is a compound that belongs to the class of phenylpyrazole insecticides . The chemical structures of these insecticides are characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . A specific synthesis of a perfluorooctyl stationary phase, which could be related to the synthesis of “this compound”, has been reported .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole . The molecular formula of this compound is C17H7F17N2 .
Wissenschaftliche Forschungsanwendungen
Tautomerism and Structural Studies
- Research on 3(5)-phenylpyrazoles, closely related to 3-Perfluorooctyl-5-phenylpyrazole, highlights their existence in multiple tautomeric forms. These compounds, including 3-phenylpyrazoles, exhibit interesting behaviors in solution and in the solid state, often forming mixtures rich in the 3-phenyl tautomer. Such studies are crucial in understanding their chemical properties and potential applications in various fields (Aguilar‐Parrilla et al., 1992).
Antimicrobial Properties
- Some derivatives of 3(5)-phenylpyrazoles have shown promising antimicrobial properties. For instance, novel halopyrazole derivatives synthesized from related compounds exhibited significant antibacterial and antifungal activities. This suggests the potential of this compound derivatives in developing new antimicrobial agents (Siddiqui et al., 2013).
Photophysical and Photochemical Properties
- Studies on 1-phenylpyrazole and its derivatives, which are structurally similar to this compound, reveal important insights into their photophysical and photochemical properties. These properties are vital for applications in fields like photochemistry and materials science (Pavlik et al., 1993).
Development of Fluorescent Materials
- The incorporation of phenylpyrazole units into certain molecules has led to the development of fluorescent materials. These materials, owing to their high fluorescence quantum yields and stability, have potential applications in fields like bioimaging and organic electronics (Chen et al., 2012).
Catalytic Applications
- Compounds with perfluoroalkyl groups, like this compound, have been explored for their catalytic applications. For instance, derivatives have been used in oxidation reactions with hydrogen peroxide, showcasing the potential of these compounds in catalysis (Brink et al., 2002).
Wirkmechanismus
Target of Action
3-Perfluorooctyl-5-phenylpyrazole, as a member of the phenylpyrazole class of insecticides, primarily targets the glutamate-activated chloride channels in insects . These channels play a crucial role in the regulation of the nervous system in insects .
Mode of Action
The compound interacts with its targets by blocking the glutamate-activated chloride channels . This blocking action disrupts the normal functioning of the nervous system in insects, leading to their paralysis and eventual death .
Biochemical Pathways
Based on its similarity to other phenylpyrazole insecticides, it can be inferred that the compound’s action would lead to a disruption in the normal neurotransmission processes in insects, affecting their mobility and survival .
Result of Action
The primary result of the action of this compound is the paralysis and death of insects due to the disruption of their nervous system . On a molecular level, this is achieved through the blocking of glutamate-activated chloride channels . On a cellular level, this leads to a disruption in the normal functioning of the nervous cells in insects .
Safety and Hazards
The safety data sheet for a related compound, “1-Acetyl-3-perfluorooctyl-5-phenylpyrazole”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-3-phenyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7F17N2/c18-10(19,9-6-8(35-36-9)7-4-2-1-3-5-7)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h1-6H,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFBORNEMOAZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7F17N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





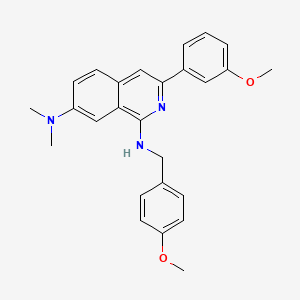

![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid](/img/structure/B3075278.png)
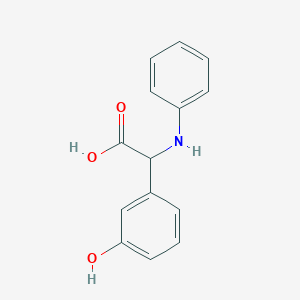
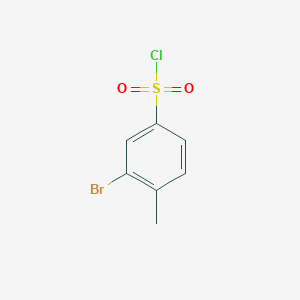
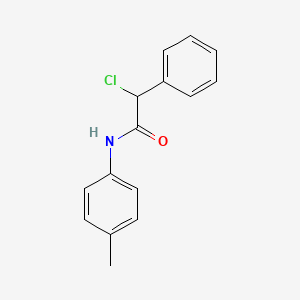
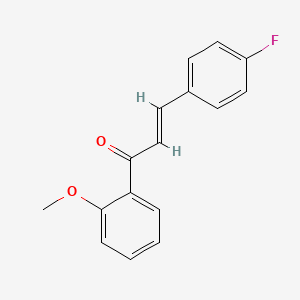
![4-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3075315.png)
![5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3075334.png)

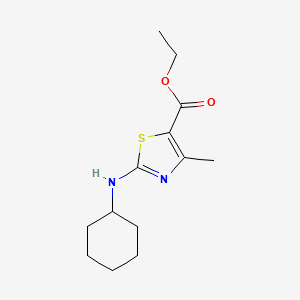
![N-(3,5-dimethylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide](/img/structure/B3075356.png)